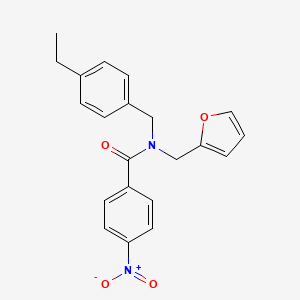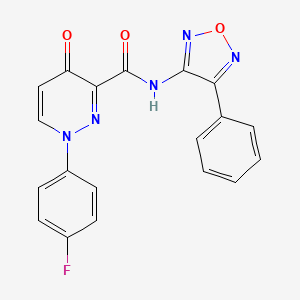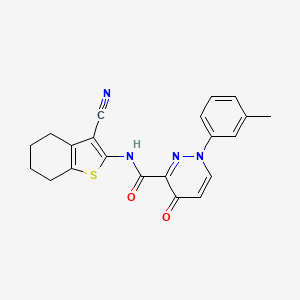
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to the benzamide core, along with ethylphenyl and furanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]amine: This intermediate is synthesized by reacting 4-ethylbenzylamine with furfural in the presence of a reducing agent such as sodium borohydride (NaBH₄).
Coupling Reaction: The final step involves the coupling of 4-nitrobenzoyl chloride with N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]amine in the presence of a base like triethylamine (Et₃N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, base (e.g., NaOH)
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions
Major Products Formed
Reduction: N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: N-[(4-carboxyphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethylphenyl and furanyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
- N-[(4-ethylphenyl)methyl]-N-[(thiophen-2-yl)methyl]-4-nitrobenzamide
- N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-aminobenzamide
Uniqueness
N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethylphenyl and furanyl groups, along with the nitrobenzamide core, makes it distinct from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-16-5-7-17(8-6-16)14-22(15-20-4-3-13-27-20)21(24)18-9-11-19(12-10-18)23(25)26/h3-13H,2,14-15H2,1H3 |
InChI Key |
YTPRRJUJKIMOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381556.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11381562.png)
![4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11381565.png)
![1-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381568.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11381569.png)
![12-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11381572.png)
![3-[2-(4-Methoxyphenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381580.png)
![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11381592.png)
![5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11381613.png)
![3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11381619.png)
![Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11381620.png)

![3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11381639.png)
